Tris(4-aminophenyl)methanol

Catalog No.
S772778
CAS No.
467-62-9
M.F
C19H19N3O
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-aminophenyl)methanol

CAS Number

467-62-9

Product Name

Tris(4-aminophenyl)methanol

IUPAC Name

tris(4-aminophenyl)methanol

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2

InChI Key

KRVRUAYUNOQMOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N

Staining and Microscopy

Pararosaniline is a widely used stain in microbiology for visualizing various components of cells and tissues []. It can be used to differentiate between different types of bacteria, highlighting their morphology and aiding in their identification []. Additionally, pararosaniline is a component of the Schiff reagent, commonly employed in cytology and histology for staining nucleic acids and carbohydrates in tissue sections [].

Analytical Chemistry

Pararosaniline, particularly its hydrochloride salt, finds application in various analytical chemistry techniques. Its ability to change color in response to specific analytes makes it a valuable indicator for various chemical reactions. Examples include:

  • Detection of oxidizing agents: Pararosaniline reacts with oxidizing agents like bromates and ozone, leading to a color change that can be used to quantify their presence [, ].
  • Detection of reducing agents: Pararosaniline can also be used to detect reducing agents like formaldehyde and sulfur dioxide through colorimetric methods [, ].

Other Research Applications

Beyond staining and analytical chemistry, pararosaniline has found applications in other scientific research areas:

  • Biomedical research: Pararosaniline derivatives are being explored for their potential antimicrobial and anti-tumor properties [, ].
  • Material science: Research is ongoing to develop functionalized pararosaniline molecules with specific properties for applications in materials like sensors and optoelectronic devices [].

Tris(4-aminophenyl)methanol is an organic compound characterized by its triamino structure, consisting of three para-aminophenyl groups attached to a central methanol moiety. Its chemical formula is C19H19N3OC_{19}H_{19}N_3O, and it features a hydroxyl group that contributes to its reactivity and solubility in various solvents. This compound is notable for its potential applications in materials science, organic synthesis, and biological systems due to its unique structural properties.

  • In Staining: Pararosaniline interacts with negatively charged components like nucleic acids and certain proteins within cells due to its positively charged nature. This electrostatic attraction allows it to stain specific cellular structures for visualization under a microscope [].
  • In Aldehyde Detection (Schiff test): Pararosaniline reacts with the carbonyl group (C=O) of aldehydes, forming a Schiff base product with a characteristic magenta color. This color change signifies the presence of aldehydes in the sample [].
  • Toxicity: Limited data exists on the specific toxicity of pararosaniline. However, some studies suggest potential skin irritation and eye damage upon contact.
  • Flammability: Pararosaniline is not readily flammable but may burn if exposed to high temperatures or strong oxidizing agents [].
  • Reactivity: Can react with strong acids and bases, potentially decomposing the molecule [].
, including:

  • Schiff Base Formation: It can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.
  • Acylation: The amino groups can undergo acylation reactions, allowing for the introduction of various acyl groups.
  • Oxidation: The amino groups can be oxidized to form nitro or imine derivatives, expanding its utility in synthetic chemistry .

Research indicates that tris(4-aminophenyl)methanol exhibits various biological activities. It has been studied for its potential as a fluorescent dye and as a reagent in biochemical assays. The compound's ability to form complexes with metal ions enhances its applicability in biological imaging and sensing. Additionally, it has shown promise in antimicrobial studies, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several methods have been developed for synthesizing tris(4-aminophenyl)methanol:

  • Direct Amination: This involves the reaction of 4-nitrophenol with formaldehyde followed by reduction to yield the desired product.
  • Multi-step Synthesis: A more complex approach may involve the formation of intermediates such as tris(4-formylphenyl)amine, which can then be reduced to tris(4-aminophenyl)methanol .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

Tris(4-aminophenyl)methanol finds applications across various fields:

  • Fluorescent Dyes: Its fluorescent properties make it suitable for use in biological imaging and as a tracer in biochemical assays.
  • Material Science: It serves as a building block for synthesizing polymers and covalent organic frameworks, which are utilized in filtration and catalysis .
  • Chemical Reagents: The compound is employed in organic synthesis as a reagent for various transformations, including coupling reactions.

Interaction studies of tris(4-aminophenyl)methanol reveal its potential to form complexes with metal ions and other biomolecules. These interactions are critical for understanding its behavior in biological systems and enhancing its application as a sensor or imaging agent. Studies have shown that the compound can selectively bind to certain metal ions, which could be leveraged for environmental monitoring or medical diagnostics .

Several compounds share structural similarities with tris(4-aminophenyl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Tris(4-formylphenyl)amineContains formyl groups instead of aminoUseful as an intermediate in polymer synthesis
Tris(4-hydroxyphenyl)methanolHydroxy groups instead of aminoExhibits different solubility and reactivity
Tris(4-methylaminophenyl)methanolMethylamino substituentsEnhanced electron-donating properties

Tris(4-aminophenyl)methanol stands out due to its combination of amino groups and hydroxymethyl functionality, which provides unique reactivity patterns not found in the other listed compounds. Its ability to participate in diverse

Tris(4-aminophenyl)methanol exhibits distinctive solubility characteristics that reflect its molecular structure and functional group interactions. The compound demonstrates appreciable solubility in aqueous media, primarily attributed to its ability to form hydrogen bonds through the three amino groups (-NH₂) and the hydroxyl group (-OH) [1]. The polar nature of these functional groups enables effective interaction with water molecules, facilitating dissolution through hydrogen bonding networks.

The solubility pattern extends favorably to polar organic solvents. The compound shows high solubility in dimethyl sulfoxide (DMSO), which is commonly used in laboratory preparations and can dissolve the compound in most cases [2]. Ethanol and methanol also provide good solubility due to their ability to participate in hydrogen bonding interactions with the amino and hydroxyl groups [2] [3]. These alcoholic solvents are particularly useful for synthetic applications and purification procedures.

In contrast, non-polar solvents such as hexane exhibit limited solubility with tris(4-aminophenyl)methanol due to insufficient polar interactions [1]. The aromatic rings provide some degree of compatibility with moderately polar solvents like dichloromethane and acetone, though solubility remains moderate compared to highly polar media [2].

SolventSolubilityMechanismReference
WaterGoodHydrogen bonding via amino groups [1]
Dimethyl sulfoxide (DMSO)HighPolar interactions [2]
EthanolGoodHydrogen bonding [2] [3]
MethanolGoodHydrogen bonding [4]
HexaneLimitedPoor polar interactions [1]
DichloromethaneModerateModerate polar interactions [2]
AcetoneModerateModerate polar interactions [2]

Thermal Stability and Phase Transition Analysis

The thermal behavior of tris(4-aminophenyl)methanol reveals several distinct stability regions and phase transitions. The compound exhibits a melting point of 205°C (478 K) [5], representing the solid-liquid phase transition where the crystalline structure transforms to a liquid state. This relatively high melting point reflects the presence of strong intermolecular interactions, including hydrogen bonding between molecules.

At ambient conditions, tris(4-aminophenyl)methanol remains stable at room temperature for several days during ordinary shipping and storage [2]. The compound can withstand temperatures up to 120°C while maintaining structural integrity, as evidenced by its stability during synthetic procedures that require elevated temperatures [6].

The boiling point occurs at 540.9°C at 760 mmHg , indicating substantial thermal stability before vapor phase transition. However, thermal decomposition becomes significant at temperatures exceeding 470°C, as observed in related compounds, leading to structural collapse and volatilization of decomposition products [8].

Temperature RangeObservationPhase/StateReference
Room TemperatureStable for several days during shippingSolid [2]
120°CStable during synthetic proceduresSolid [6]
205°CMelting point transitionLiquid transition [5]
540.9°CBoiling point at 760 mmHgVapor
>470°CMajor degradation in similar compoundsDecomposition [8]

Acid-Base Equilibria and Protonation Dynamics

The acid-base behavior of tris(4-aminophenyl)methanol is governed by the protonation of the three amino groups, which act as Lewis bases capable of accepting protons. The compound can exist in multiple protonation states depending on the pH of the solution, with each amino group potentially accepting a proton to form ammonium ions (-NH₃⁺).

The pKa values for aromatic amines typically range from 4-6, influenced by the electron-donating or withdrawing effects of substituents [4] [9]. In the case of tris(4-aminophenyl)methanol, the predicted pKa value is approximately 5.56±0.25, suggesting moderate basicity [4]. The presence of three amino groups creates a complex equilibrium system where sequential protonation occurs with decreasing basicity for each subsequent protonation step.

pH-dependent behavior has been observed in similar compounds, where changes in solution pH affect both the protonation state and the resulting physical properties. At acidic pH values, the compound becomes increasingly protonated, enhancing its water solubility due to the formation of charged species. At basic pH values, the neutral form predominates, potentially affecting solubility and aggregation behavior [10].

The ionic strength of the solution also influences the acid-base equilibria, with higher ionic strength typically leading to shifts in pKa values. Studies on related compounds have shown that pKa values can vary by 0.2-1.2 units when ionic strength changes from 0.01 to 3 M [11].

Electrophilic Substitution Reactivity at Amino Groups

The amino groups in tris(4-aminophenyl)methanol confer high reactivity toward electrophilic aromatic substitution reactions. The amino groups act as powerful electron-donating substituents, activating the aromatic rings toward electrophilic attack and directing incoming electrophiles to the ortho and para positions relative to the amino groups [12] [13].

Bromination reactions proceed readily at room temperature when the compound is treated with bromine water, typically yielding tribromo derivatives where substitution occurs at the most electron-rich positions [12] [13]. The high reactivity can lead to over-substitution, making it challenging to obtain mono-substituted products without protection strategies.

To control the activating effect of amino groups, protection through acetylation is commonly employed. Treatment with acetic anhydride converts the amino groups to acetamido groups (-NHCOCH₃), which reduces their electron-donating ability and allows for more selective substitution reactions [14] [13]. The acetyl protecting groups can subsequently be removed through acid-catalyzed hydrolysis to regenerate the amino groups.

Nitration and sulfonation reactions also occur readily, though these typically require more controlled conditions to prevent over-reaction and degradation. The compound's susceptibility to electrophilic substitution makes it valuable as a synthetic intermediate but requires careful handling to maintain selectivity [13].

Reaction TypeTarget SiteConditionsProductsReference
Electrophilic SubstitutionAmino groups (ortho/para positions)Br₂/H₂O, room temperatureTribromo derivatives [12] [13]
OxidationAmino groups → quinonesOxidizing agentsQuinone derivatives [16]
ReductionHydroxyl groupReducing agentsAlcohol derivatives
AcetylationAmino groupsAcetic anhydrideAcetamide derivatives [14] [13]
ProtonationAmino groupsAcidic conditionsProtonated forms [9] [11]

Oxidation/Reduction Pathways

The oxidation and reduction behavior of tris(4-aminophenyl)methanol involves multiple functional groups that can undergo transformation under appropriate conditions. The amino groups are susceptible to oxidation, potentially forming quinone derivatives or other oxidized nitrogen species [16]. This oxidation can occur through various mechanisms, including enzymatic oxidation and chemical oxidation with appropriate reagents.

Alcohol oxidation involving the central hydroxyl group can lead to the formation of ketone or aldehyde derivatives, depending on the specific conditions and reagents used [17]. The oxidation of the trityl alcohol moiety follows typical alcohol oxidation pathways, potentially involving chromium-based reagents or other oxidizing systems.

The reduction pathways primarily involve the potential reduction of any oxidized forms back to the parent compound or the selective reduction of specific functional groups. The amino groups can participate in reduction reactions, particularly if they have been previously oxidized to nitroso or nitro derivatives .

Metabolic oxidation pathways in biological systems may involve cytochrome enzymes, leading to the formation of various oxidized metabolites. Studies on similar aminophenyl compounds have shown that oxidation can produce complex mixtures of products, including quinones and other oxidized species [16] [18].

The electrochemical oxidation behavior is pH-dependent, with different oxidation potentials and mechanisms observed at various pH values. The oxidation process can be influenced by the protonation state of the amino groups, affecting both the thermodynamics and kinetics of the electron transfer processes [19].

XLogP3

2.2

Melting Point

Melting point with decomposition - 205 °C

UNII

5YB58864V4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

467-62-9

Wikipedia

Tris(p-aminophenyl)methanol

Methods of Manufacturing

TEN TRIS(P-AMINOPHENYL)CARBONIUM SALTS, INCLUDING TRIS(P-AMINOPHENYL)METHANOL, WERE PREPARED AS WATER SOLUBLE SALTS & WATER INSOLUBLE ETHERS WHICH COULD BE USED FOR THE STERILIZATION OF BLOOD CONTAMINATED BY TRYPANOSOMA CRUZI.

General Manufacturing Information

Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-: ACTIVE
The literature is frequently ambiguous when referring to pararosaniline; sometimes the term signifies the free base, tris(p-aminophenol) methanol (CAS # 467-62-9) but more often it signifies the hydrochloride salt form of the compound (CAS # 569-61-9)

Dates

Last modified: 08-15-2023

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